molecular formula C19H20N2O3S B2941220 4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1005962-42-4

4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2941220
CAS RN: 1005962-42-4
M. Wt: 356.44
InChI Key: DQJQYKSUEPNZMY-VXPUYCOJSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 371.7±42.0 °C and the predicted density is 1.083±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa is 13.95±0.46 .

Scientific Research Applications

Anticonvulsant Activity

Benzothiazole derivatives have been studied for their anticonvulsant effects. Compounds similar to the one have shown promising results in animal models for seizure prevention .

Antitubercular Agents

Recent synthetic developments of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. These compounds have been evaluated for their in vitro and in vivo activity against tuberculosis .

Antitumor Activity

Thiazole derivatives, which share a core structure with benzothiazoles, have been synthesized and evaluated for antitumor activity. Their ability to inhibit tumor growth makes them a subject of interest in cancer research .

Chemical Synthesis

Benzothiazoles are used in various chemical syntheses, including temperature-controlled intermolecular annulation processes. This suggests that the compound could be useful in facilitating or optimizing synthetic chemical reactions .

properties

IUPAC Name

4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-24-15-10-8-14(9-11-15)18(22)20-19-21(12-13-23-2)16-6-4-5-7-17(16)25-19/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJQYKSUEPNZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

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